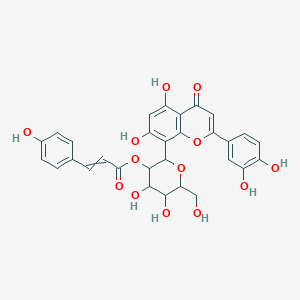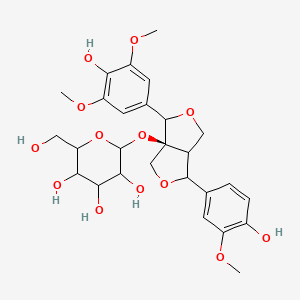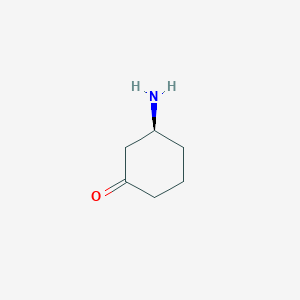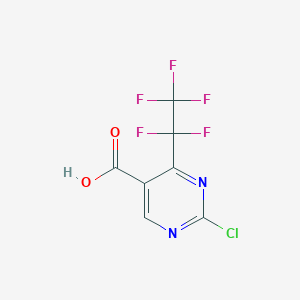
2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities . The presence of a chlorine atom at position 2 and a pentafluoroethyl group at position 4 makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine and pentafluoroethyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors can further improve the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial processes.
Pathways Involved: It can modulate signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
- 2-Chloro-4-(fluoromethyl)pyrimidine-5-carboxylic acid
Uniqueness
The presence of the pentafluoroethyl group in 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
CAS No. |
954226-17-6 |
|---|---|
Molecular Formula |
C7H2ClF5N2O2 |
Molecular Weight |
276.55 g/mol |
IUPAC Name |
2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H2ClF5N2O2/c8-5-14-1-2(4(16)17)3(15-5)6(9,10)7(11,12)13/h1H,(H,16,17) |
InChI Key |
NHCAUBCDUKYIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(C(F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
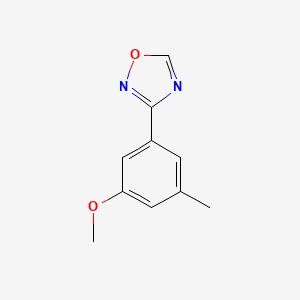
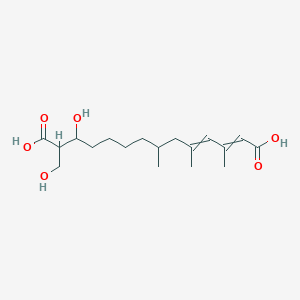
![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
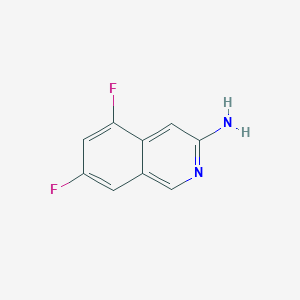


![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
